molecular formula C21H35NO B11473633 1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane

1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane

Cat. No.: B11473633
M. Wt: 317.5 g/mol
InChI Key: KTCNDAUIRVPASO-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyran ring: This step involves the cyclization of an appropriate precursor to form the tetrahydropyran ring.

    Alkyne addition: The propargyl group is introduced via a nucleophilic addition reaction.

    Final modifications: Methyl groups are added through alkylation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the cyclization and alkylation steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can be further substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,3,3-Trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The bicyclic structure allows for a high degree of specificity in binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Compared to other bicyclic compounds, 1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core with a tetrahydropyran ring and an alkyne group. Similar compounds include:

    1,3,3-Trimethylbicyclo[3.1.1]heptane: Lacks the pyran ring and alkyne group.

    2-Oxabicyclo[2.2.2]octane derivatives: Differ in the ring structure and functional groups.

This compound’s unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

1,3,3-trimethyl-6-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H35NO/c1-18(2)13-17-14-20(5,15-18)16-22(17)12-8-11-21(6)10-7-9-19(3,4)23-21/h17H,7,9-10,12-16H2,1-6H3

InChI Key

KTCNDAUIRVPASO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CC3(CC2CC(C3)(C)C)C)C

Origin of Product

United States

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